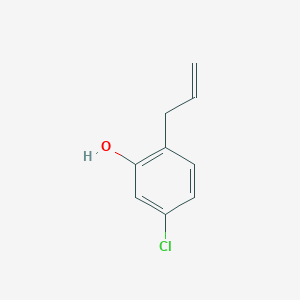

2-Allyl-5-chlorophenol

Beschreibung

Contextualization within the Phenol (B47542) and Allylphenols Chemical Class

To understand 2-allyl-5-chlorophenol, one must first consider its parent chemical classes: phenols and allylphenols.

Phenols: Phenols are a class of aromatic compounds where a hydroxyl (–OH) group is directly bonded to a carbon atom within an aromatic ring. wikipedia.org This direct attachment results in properties distinct from aliphatic alcohols. The hydroxyl group makes phenols weakly acidic due to the resonance stabilization of the corresponding phenoxide anion. wikipedia.org The phenol ring is highly susceptible to electrophilic aromatic substitution, and the hydroxyl group is a strongly activating, ortho-para directing group.

Allylphenols: This subclass of phenols contains at least one allyl group (–CH₂–CH=CH₂) attached to the aromatic ring. A primary route to synthesizing ortho-allylphenols is the chembk.comchembk.com-sigmatropic rearrangement of an allyl phenyl ether, a reaction known as the Claisen rearrangement. libretexts.orgwikipedia.org This intramolecular process typically involves heating the ether, which rearranges to form an ortho-allylphenol. libretexts.org Allylphenols are versatile chemical intermediates, with the allyl group's double bond and the phenolic hydroxyl group offering multiple sites for further chemical modification. tcichemicals.com

Significance in Organic Synthesis and Applied Chemistry

The significance of this compound itself in organic synthesis and applied chemistry is largely undocumented. However, the structural motifs it contains—a chlorinated phenol and an allyl group—are important in various chemical contexts.

Organic Synthesis: Generally, allylphenols serve as valuable building blocks. The double bond of the allyl group can undergo various reactions such as oxidation, polymerization, and addition reactions. The phenolic part can be modified through reactions like etherification or esterification. The Claisen rearrangement itself is a cornerstone of carbon-carbon bond formation in organic synthesis. wikipedia.org

Applied Chemistry: Chlorophenols and their derivatives have been historically used as intermediates in the production of pesticides, herbicides, and pharmaceuticals. biosynth.com Allyl-substituted phenols are used in the synthesis of polymers and specialty resins. For example, they can be used as hardeners for epoxy resins or as monomers in the creation of advanced materials. richmanchemical.com

Despite this general significance, no specific applications for this compound have been reported in the reviewed literature, likely due to the synthetic challenges mentioned previously.

Scope and Objectives of the Research Outline

The intended scope of this article was to provide a detailed and exclusive examination of this compound. The objective was to present thorough research findings on its chemical properties, synthesis, and role in chemistry, supported by data tables. However, due to the profound lack of specific data for this compound, the primary finding of this research is the compound's obscurity in the scientific domain.

Structure

2D Structure

3D Structure

Eigenschaften

Molekularformel |

C9H9ClO |

|---|---|

Molekulargewicht |

168.62 g/mol |

IUPAC-Name |

5-chloro-2-prop-2-enylphenol |

InChI |

InChI=1S/C9H9ClO/c1-2-3-7-4-5-8(10)6-9(7)11/h2,4-6,11H,1,3H2 |

InChI-Schlüssel |

CWEMEMQGPCUERS-UHFFFAOYSA-N |

Kanonische SMILES |

C=CCC1=C(C=C(C=C1)Cl)O |

Herkunft des Produkts |

United States |

Chemical Reactivity and Mechanistic Pathways of 2 Allyl 5 Chlorophenol and Its Analogues

Electrophilic and Nucleophilic Substitution Reactions on the Aromatic Ring

The aromatic ring of chlorophenols is susceptible to both electrophilic and nucleophilic attacks, leading to a variety of transformations.

Mechanisms of Halogenation (e.g., Chlorination)

The chlorination of phenols and their chloro-derivatives is a significant process, often involving electrophilic aromatic substitution. The reaction of phenolic compounds with hypochlorous acid (HOCl) typically proceeds via an electrophilic attack on the aromatic ring. nih.gov This attack is directed to the ortho and para positions relative to the hydroxyl group, which activates the ring towards substitution. nih.gov For a phenol (B47542), initial products are 2-chlorophenol (B165306) and 4-chlorophenol (B41353). nih.gov Subsequent reactions can lead to di- and tri-substituted products like 2,4-dichlorophenol (B122985) and 2,4,6-trichlorophenol. nih.gov

The kinetics of these reactions are generally second-order: first-order with respect to chlorine and first-order with respect to the phenolic compound. researchgate.net The reactivity is highly dependent on pH, as the phenolate (B1203915) anion is much more reactive than the neutral phenol. researchgate.net

Recent studies have also proposed radical-mediated pathways for chlorination, especially under specific catalytic conditions. For instance, a process using Cu(NO₃)₂/NaNO₃ can transfer a chloro-group from chlorophenol pollutants to other aromatic compounds (arenes). pnas.org This method suggests the formation of a chlorine radical (Cl•) as the active chlorinating agent, which is then captured by the arene. pnas.org This contrasts with the traditional electrophilic substitution mechanism involving a positive chlorine species.

Table 1: Products from the Chlorination of Phenol with Hypochlorous Acid (HOCl) This table is interactive and can be sorted by clicking on the headers.

| Precursor | Major Initial Products | Subsequent Products |

|---|---|---|

| Phenol | 2-Chlorophenol, 4-Chlorophenol nih.gov | 2,4-Dichlorophenol, 2,6-Dichlorophenol nih.gov |

| 2-Chlorophenol / 4-Chlorophenol | 2,4-Dichlorophenol, 2,6-Dichlorophenol nih.gov | 2,4,6-Trichlorophenol nih.gov |

Photoinduced Transformations and Carbene Formation from Chlorophenols

The photolytic degradation of chlorophenols can proceed through several pathways upon UV irradiation. One key reaction is the homolytic cleavage of the carbon-chlorine (C-Cl) bond, which is typically the weakest bond in the molecule. This cleavage results in the formation of a phenyl radical and a chlorine radical.

Another significant pathway involves the formation of a phenoxyl radical or a carbene. researchgate.net For 2-chlorophenol, photolysis can lead to the formation of phenol as a stable intermediate. researchgate.net This transformation is proposed to occur via two possible mechanisms where the solvent can act as a hydrogen donor. researchgate.net

The insertion of carbenes into C-Cl bonds is an emerging area of research. While the direct formation of a carbene from a chlorophenol itself is less common, the reaction of diazo compounds (carbene precursors) with chlorinated compounds under photoirradiation demonstrates the feasibility of C-Cl bond activation. nih.govacs.org This process, which can be performed under catalyst-free, visible-light conditions, involves the insertion of a carbene into the C-Cl bond, creating a new, more complex molecule. nih.govacs.org The spin multiplicity of the carbene intermediate is a critical factor in controlling the reaction's selectivity and reactivity. acs.org

Intramolecular Cyclization Reactions of Allylphenols

The allyl group on compounds like 2-allyl-5-chlorophenol provides a reactive site for intramolecular cyclization, a key strategy for synthesizing heterocyclic structures such as dihydrobenzofurans and chromans.

Iodocyclization Mechanisms and Regioselectivity

The iodocyclization of 2-allylphenols is a powerful method for constructing dihydrobenzofuran rings. The reaction is typically initiated by an electrophilic iodine source, such as molecular iodine (I₂). researchgate.netrsc.org The mechanism involves the activation of the allyl group's double bond by iodine, forming a cyclic iodonium (B1229267) ion intermediate. researchgate.net This is followed by an intramolecular nucleophilic attack from the phenolic hydroxyl group. researchgate.net

This cyclization process exhibits high regioselectivity, predominantly following a 5-exo-trig pathway to yield a five-membered dihydrobenzofuran ring with an iodomethyl group at the 2-position. scirp.orgnih.gov The alternative 6-endo-trig pathway, which would lead to a six-membered chromane (B1220400) ring, is generally not observed. scirp.org The reaction can be promoted by various conditions, including the use of water as a solvent, which can enhance reaction efficiency without the need for other additives. researchgate.netrsc.org

Table 2: Regioselectivity in the Iodocyclization of 2-Allylphenols This table is interactive and can be sorted by clicking on the headers.

| Reaction Type | Cyclization Mode | Major Product Structure | Minor/Unobserved Product |

|---|---|---|---|

| Iodocyclization | 5-exo-trig scirp.orgnih.gov | 2-Iodomethyl-2,3-dihydrobenzofuran nih.gov | 6-membered ring (from 6-endo-trig) scirp.org |

Catalytic Intramolecular Cyclofunctionalization in Chroman Synthesis

Chroman structures, which are prevalent in many biologically active molecules, can be synthesized via the intramolecular cyclization of 2-allylphenols. nih.govacs.org While iodocyclization typically yields five-membered rings, different catalytic systems can be employed to achieve the formation of six-membered chroman rings.

One approach involves a catalytic, enantioselective sulfenofunctionalization. In this method, a chiral Lewis base catalyst activates an electrophilic sulfur reagent, which then reacts with the alkene of the allyl group to form a thiiranium ion intermediate. nih.govacs.org The subsequent intramolecular attack by the phenolic hydroxyl group closes the ring to form a 2,3-disubstituted chroman. nih.govacs.org The formation of the thiiranium ion is the rate-limiting and stereochemistry-determining step. acs.org

Other catalytic methods for chroman synthesis include visible-light-driven processes. For example, an indirect acyl radical generation from thioesters, followed by intramolecular addition to the alkene, can yield chroman-4-ones. frontiersin.org These modern synthetic strategies often feature mild, metal-free conditions and offer high levels of control over the product's structure and stereochemistry. researchgate.net

Oxidation and Radical Reactions Involving Phenolic Structures

Phenolic compounds are readily oxidized due to the electron-donating nature of the hydroxyl group. These reactions often proceed through radical intermediates and are fundamental to processes ranging from atmospheric chemistry to industrial applications.

The oxidation of phenols can be initiated by various oxidants, including hydroxyl radicals (•OH), which are highly reactive and non-selective. mdpi.com The •OH radical attacks the aromatic ring, typically at the ortho and para positions, to form a dihydroxycyclohexadienyl radical. researchgate.net This intermediate can then undergo further reactions to form hydroxylated products like catechols and hydroquinones. researchgate.net The presence of electron-donating groups on the phenol ring (such as -CH₃ or -OCH₃) increases the rate of oxidation, while electron-withdrawing groups (-COOH, -NO₂) decrease it. mdpi.comnih.gov

Another key pathway in phenol oxidation is the formation of a phenoxyl radical (ArO•). This can occur through hydrogen abstraction from the phenolic hydroxyl group or via electron transfer. researchgate.netnih.gov In highly acidic conditions, phenol can be oxidized to its radical cation (C₆H₅OH•⁺), which can then react with another phenol molecule to form a dimeric radical cation. nih.gov At lower acid concentrations, phenoxyl radicals tend to dimerize. nih.gov Phenoxyl radicals are crucial intermediates that can lead to the formation of diphenoquinones or, in the presence of nucleophiles, products like p-benzoquinone. researchgate.net

Table 3: Reactivity of Phenolic Compounds with Radicals This table is interactive and can be sorted by clicking on the headers.

| Phenolic Compound Type | Reactivity with •OH | Key Radical Intermediate(s) | Common Oxidation Products |

|---|---|---|---|

| Phenol | High | Phenoxyl radical, Dihydroxycyclohexadienyl radical researchgate.net | Catechol, Hydroquinone, Benzoquinone researchgate.net |

| Phenols with Electron-Donating Groups | Very High mdpi.com | Stabilized phenoxyl radical | Hydroxylated derivatives, Ring-fragmented acids acs.org |

| Phenols with Electron-Withdrawing Groups | Lower mdpi.com | Less stable phenoxyl radical | Slower formation of oxidation products |

Phenolic Hydrogen Transfer Mechanisms

The reactivity of phenols is largely dictated by the hydroxyl (-OH) group, specifically the phenolic hydrogen. The transfer of this hydrogen atom is a fundamental process in many chemical and biological systems and can proceed through several mechanisms. The two most prominent pathways are Hydrogen Atom Transfer (HAT) and Proton-Coupled Electron Transfer (PCET).

In a Hydrogen Atom Transfer (HAT) mechanism, the hydrogen atom (a proton and an electron) is transferred in a single, concerted step from the phenol to an acceptor species. This process is highly dependent on the O-H bond dissociation enthalpy (BDE). Substituents on the phenol ring can significantly influence this BDE. acs.org Electron-donating groups tend to lower the BDE by stabilizing the resulting phenoxyl radical, thus facilitating HAT. Conversely, electron-withdrawing groups generally increase the BDE, making hydrogen abstraction more difficult. nih.gov

Proton-Coupled Electron Transfer (PCET) describes reactions where an electron and a proton are transferred in separate, consecutive steps (stepwise) or in a single kinetic step (concerted). The stepwise pathways involve either an initial electron transfer followed by a proton transfer (ET-PT) or an initial proton transfer followed by an electron transfer (PT-ET). nih.gov These mechanisms are common in reactions involving metal complexes or other redox-active species. acs.org

For this compound, the nature and position of its substituents—an allyl group at the ortho position and a chlorine atom at the meta position relative to the hydroxyl group—create a nuanced electronic environment.

Chlorine Atom : As an electron-withdrawing group (primarily through induction), the chlorine atom tends to increase the O-H BDE, which would slow down the rate of hydrogen abstraction compared to unsubstituted phenol.

Allyl Group : The allyl group is generally considered weakly electron-donating, which would slightly decrease the O-H BDE, thereby stabilizing the resulting radical.

| Mechanism | Description | Key Influencing Factors for this compound |

| Hydrogen Atom Transfer (HAT) | A single-step transfer of a hydrogen atom (H•). | O-H Bond Dissociation Enthalpy (BDE), influenced by the electron-withdrawing chlorine and electron-donating allyl groups. acs.orgnih.gov |

| Proton-Coupled Electron Transfer (PCET) | Stepwise or concerted transfer of a proton (H+) and an electron (e-). | Redox potential of the reaction partner, solvent polarity, and stabilization of ionic intermediates. nih.govresearchgate.net |

Formation and Reactivity of Radical Intermediates

The transfer of the phenolic hydrogen atom from this compound results in the formation of a highly reactive 2-allyl-5-chlorophenoxyl radical. The formation of such radicals can be initiated by heat, light, or reaction with other radical species in processes like combustion or atmospheric chemistry. libretexts.org

The 2-allyl-5-chlorophenoxyl radical is stabilized by resonance, where the unpaired electron is delocalized from the oxygen atom into the aromatic π-system. The stability of radical intermediates is a critical factor governing their subsequent reaction pathways. Generally, the more substituted a radical center is, the more stable it becomes. libretexts.org

The presence of the allyl group introduces additional reaction possibilities for the phenoxyl radical. The unpaired electron can delocalize not only onto the aromatic ring but also potentially interact with the π-bond of the allyl group. This can lead to intramolecular reactions. For instance, oxidation studies of analogous compounds like 2-allyl-4-t-butylphenol have indicated that reactions can occur at the allyl group's double bond. colab.ws

The primary reactive pathways for the 2-allyl-5-chlorophenoxyl radical include:

Dimerization/Polymerization : Radicals can react with each other to form dimers or larger polymer chains. Phenoxyl radicals, in particular, can couple through various positions on the aromatic ring (C-C or C-O coupling).

Hydrogen Abstraction : The phenoxyl radical can abstract a hydrogen atom from another molecule, thereby regenerating a phenol and propagating a radical chain reaction.

Intramolecular Cyclization : The radical center can attack the allyl group's double bond, leading to the formation of cyclic structures such as dihydrobenzofurans.

Radical-Radical Coupling : The phenoxyl radical can undergo cross-coupling with other radical species present in the system, such as an allyl radical, to form new C-C or C-O bonds. nih.govacs.org

Complex Reaction Pathways Leading to Polyhalogenated Aromatic Compounds (e.g., PCNs)

Under high-temperature conditions, such as those found in combustion processes or waste incineration, chlorophenols are known precursors to the formation of toxic polyhalogenated aromatic compounds, including polychlorinated naphthalenes (PCNs) and polychlorinated dibenzofurans (PCDFs). acs.orgosti.govmdpi.com The formation of PCNs from chlorophenol precursors is believed to proceed through a complex series of reactions initiated by the formation of phenoxy radicals. acs.org

Studies on various chlorophenols have elucidated a plausible mechanism that can be extended to this compound. acs.orgeeer.org The key steps in this pathway are outlined below.

Proposed Pathway for PCN Formation from this compound:

| Step | Description | Intermediate(s) |

| 1. Radical Formation | Abstraction of the phenolic hydrogen from this compound yields the corresponding 2-allyl-5-chlorophenoxyl radical. | 2-allyl-5-chlorophenoxyl radical |

| 2. Radical Coupling | Two phenoxy radicals couple at their unsubstituted ortho-carbon sites. This forms a dihydroxybiphenyl-type intermediate. acs.orgacs.org | Dihydroxybiphenyl keto tautomer |

| 3. Tautomerization | The dihydroxybiphenyl intermediate undergoes tautomerization to form a more stable diketo-dimer. acs.org | Diketo-dimer intermediate |

| 4. CO Elimination | The diketo-dimer intermediate can eliminate a molecule of carbon monoxide (CO) to form a dihydrofulvalene structure. acs.orgeeer.org | Dihydrofulvalene intermediate |

| 5. Cyclization and Fusion | The dihydrofulvalene intermediate undergoes subsequent fusion, rearrangement, and loss of hydrogen and/or chlorine atoms to form the stable aromatic naphthalene (B1677914) ring system. eeer.org | Polychlorinated Naphthalene (PCN) |

This reaction pathway highlights a direct link between chlorophenol precursors and the emission of persistent organic pollutants. The distribution of the final PCN congeners is sensitive to temperature, with higher temperatures often leading to less chlorinated products. acs.orgeeer.org The formation of PCDFs represents a competing pathway from the same dihydroxybiphenyl intermediate, which can instead undergo dehydration (loss of H₂O) to form the dibenzofuran (B1670420) core. osti.gov The relative yields of PCNs and PCDFs depend on the specific reaction conditions and the substitution pattern of the chlorophenol precursor. acs.org

Advanced Spectroscopic and Structural Elucidation of 2 Allyl 5 Chlorophenol and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignmentcdnsciencepub.com

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. uobasrah.edu.iq By analyzing the chemical shifts, coupling constants, and integration of signals in both ¹H and ¹³C NMR spectra, the connectivity and chemical environment of each atom in 2-allyl-5-chlorophenol can be mapped out.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number and types of hydrogen atoms. For this compound, distinct signals would be expected for the hydroxyl proton, the aromatic protons, and the protons of the allyl group. The hydroxyl (-OH) proton typically appears as a broad singlet, with its chemical shift being concentration and solvent-dependent. The three aromatic protons would present a specific splitting pattern based on their positions relative to each other and the electron-withdrawing chlorine and electron-donating allyl and hydroxyl groups. The allyl group protons would show a complex pattern, with the methylene (B1212753) protons appearing as a doublet, the terminal vinyl protons as doublets or doublets of doublets, and the internal vinyl proton as a multiplet.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments. For this compound, nine distinct signals would be anticipated, corresponding to the nine carbon atoms in the molecule. The chemical shifts would be influenced by the attached functional groups. The carbon bearing the hydroxyl group would be significantly downfield, as would the carbon attached to the chlorine atom. The carbons of the allyl group and the remaining aromatic carbons would appear at characteristic chemical shifts.

To illustrate the expected values, the table below presents typical ¹H and ¹³C NMR data for related phenolic compounds.

| Compound Name | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |

| 2-Allylphenol (B1664045) | 3.38 (d, 2H), 5.11 (m, 2H), 5.4 (s, 1H, OH), 5.97 (m, 1H), 6.78-7.12 (m, 4H) chemicalbook.com | 35.1, 115.7, 116.3, 125.2, 128.3, 130.2, 131.0, 136.6, 151.8 frontiersin.org |

| 2-Allyl-4-chlorophenol (B86584) | 3.36 (d, 2H), 5.03 (s, 1H, OH), 5.10-5.18 (m, 2H), 5.88-6.02 (m, 1H), 6.70 (d, 1H), 6.95-7.05 (m, 2H) frontiersin.org | 34.8, 117.0, 117.2, 125.6, 127.3, 127.6, 130.1, 135.5, 152.6 frontiersin.org |

| 4-Allyl-2-chlorophenol | 3.30 (d, 2H), 5.01-5.13 (m, 2H), 5.46 (s, 1H, OH), 5.90 (m, 1H), 6.89-7.14 (m, 3H) rsc.org | 39.1, 116.1, 116.1, 119.7, 128.6, 128.8, 133.3, 137.0, 149.6 rsc.org |

This table presents data for related compounds to infer the expected spectral characteristics of this compound.

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting and Conformational Analysisimist.mamsu.edupdx.edu

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule's functional groups. researchgate.net

Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ corresponds to the O-H stretching vibration of the phenolic group. The presence of an intramolecular hydrogen bond between the hydroxyl group and the allyl group's π-electrons can influence the shape and position of this band. cdnsciencepub.com Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹. The C=C stretching of the allyl group and the aromatic ring would be observed in the 1450-1650 cm⁻¹ region. The C-O stretching of the phenol (B47542) would be found around 1200 cm⁻¹, and the C-Cl stretching vibration would appear in the fingerprint region, typically between 600-800 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. Non-polar bonds, such as the C=C bond in the allyl group and the aromatic ring, often produce strong Raman signals, which can be weak in the IR spectrum. This makes Raman particularly useful for analyzing the carbon skeleton of the molecule.

The table below summarizes key IR absorption frequencies for related compounds.

| Functional Group | Expected Wavenumber (cm⁻¹) | Compound Example |

| O-H Stretch (Phenol) | 3200-3600 (broad) | 2-Allylphenol nist.gov |

| C-H Stretch (Aromatic) | 3000-3100 | 2-Allylphenol nist.gov |

| C-H Stretch (Aliphatic) | 2850-3000 | 2-Allylphenol nist.gov |

| C=C Stretch (Allyl & Aromatic) | 1450-1650 | 2-Allyl-4-nitrophenol mdpi.com |

| C-O Stretch (Phenol) | 1200-1260 | 2-Allyl-4-nitrophenol mdpi.com |

| C-Br Stretch (for comparison) | 663 | 2-Allyl-4-bromo-6-nitrophenol mdpi.com |

This table outlines characteristic vibrational frequencies based on data from related structures.

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysiscdnsciencepub.comnih.govroutledge.comrsc.org

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. libretexts.org

For this compound (C₉H₉ClO), the molecular ion peak [M]⁺ would be observed at an m/z corresponding to its molecular weight (approximately 168.03 g/mol ). Due to the presence of the chlorine atom, a characteristic isotopic pattern for the molecular ion will be visible, with a second peak [M+2]⁺ at two mass units higher, having an intensity of about one-third that of the molecular ion peak. bch.ro

The fragmentation of the molecular ion under electron impact would likely involve several key pathways:

Loss of the allyl group: Cleavage of the bond between the aromatic ring and the allyl group would result in a significant fragment.

Loss of a chlorine atom: Fission of the C-Cl bond would lead to a fragment ion at [M-Cl]⁺.

McLafferty-type rearrangement: This is a common fragmentation pathway for compounds containing a carbonyl group or a double bond, which could occur involving the allyl side chain. libretexts.org

Cleavage within the allyl group: Fragmentation of the allyl chain itself would produce smaller fragment ions. msu.edu

Analysis of the fragmentation patterns of related compounds like 2-allylphenol shows major peaks at m/z values of 134 (molecular ion), 133, 115, 107, 91, and 77, corresponding to various fragmentation processes. nih.gov The presence of the chlorine atom in this compound would alter these pathways and introduce new fragments.

Electronic Spectroscopy (UV-Visible and Molecular Fluorescence) for Electronic Structure Characterizationimist.ma

UV-Visible and fluorescence spectroscopy provide insights into the electronic transitions within a molecule.

UV-Visible Spectroscopy: Phenols and their derivatives exhibit characteristic UV absorption bands arising from π→π* transitions within the aromatic ring. For this compound, these transitions would be influenced by the hydroxyl, allyl, and chloro substituents. The electronic spectra of substituted phenols are sensitive to the solvent environment. researchgate.net Typically, two main absorption bands are observed for phenols, one around 210-220 nm and a second, less intense band around 270-280 nm. The substitution pattern and the nature of the substituents can cause shifts in the position (bathochromic or hypsochromic) and intensity (hyperchromic or hypochromic) of these bands.

Molecular Fluorescence: Many phenolic compounds are fluorescent, emitting light after being excited by UV radiation. The fluorescence spectrum is typically a mirror image of the absorption spectrum and occurs at a longer wavelength (Stokes shift). The fluorescence properties, including quantum yield and lifetime, are sensitive to the molecular structure and the environment, providing further details on the electronic excited states.

Integration of Experimental Spectroscopic Data with Quantum Chemical Predictionsmsu.edupdx.edu

To achieve an unambiguous structural and spectroscopic assignment, experimental data are often integrated with high-level quantum chemical calculations, such as those based on Density Functional Theory (DFT). routledge.comrsc.org This approach is particularly valuable when experimental data is complex or when distinguishing between closely related isomers. researchgate.net

Theoretical calculations can predict a wide range of molecular properties, including:

Optimized molecular geometry: Providing bond lengths and angles. sci-hub.se

NMR chemical shifts: Calculated ¹H and ¹³C chemical shifts can be correlated with experimental values to confirm assignments. physchemres.org

Vibrational frequencies: Computed IR and Raman spectra can be compared with experimental spectra to assign vibrational modes and analyze conformational isomers. sci-hub.se

Electronic transitions: Calculation of electronic transitions can aid in the interpretation of UV-Visible spectra. imist.ma

By comparing the theoretically predicted spectra for all possible isomers (e.g., 2-allyl-4-chlorophenol, this compound, and 2-allyl-6-chlorophenol) with the experimental data, the correct structure can be definitively identified. This combined experimental and computational approach provides a powerful and reliable methodology for the complete structural elucidation of complex molecules like this compound. ijcce.ac.ir

Theoretical and Computational Investigations of 2 Allyl 5 Chlorophenol and Chlorophenol Systems

Quantum Chemical Calculations of Molecular and Electronic Structure

Quantum chemical calculations are fundamental to modern chemistry, offering a detailed view of the electronic structure that governs a molecule's stability, geometry, and reactivity. For chlorophenol systems, these methods have been systematically applied to understand the effects of chlorine substitution on the phenolic ring.

Density Functional Theory (DFT) has become a primary computational method for investigating the ground-state properties of chlorophenols due to its balance of accuracy and computational cost. rdd.edu.iqnih.gov DFT calculations are used to optimize the molecular geometry, determining bond lengths, bond angles, and dihedral angles that correspond to the molecule's most stable conformation. nih.gov For chlorophenols, studies have shown that intramolecular hydrogen bonding between the hydroxyl group and an ortho-positioned chlorine atom significantly stabilizes the molecule. acs.orgresearchgate.net The electron-withdrawing nature of chlorine substituents also heavily influences the electronic structure and stability. acs.orgresearchgate.net

The reactivity of a molecule can be predicted by analyzing its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical reactivity and stability; a smaller gap generally implies higher reactivity. rdd.edu.iq

From these orbital energies, global reactivity descriptors can be calculated to quantify different aspects of reactivity. These descriptors provide a framework for comparing the chemical behavior of different molecules.

Table 1: Global Reactivity Descriptors Derived from DFT

| Descriptor | Formula | Significance |

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | A measure of the molecule's ability to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution; related to the HOMO-LUMO gap. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating higher reactivity. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of a molecule's ability to act as an electrophile. |

This table outlines key reactivity descriptors that can be calculated using the energies of the frontier molecular orbitals (HOMO and LUMO) obtained from DFT calculations. researchgate.netimist.ma

DFT calculations also allow for the mapping of the Molecular Electrostatic Potential (MEP). The MEP illustrates the charge distribution across the molecule, highlighting electron-rich regions (nucleophilic sites) that are susceptible to electrophilic attack and electron-poor regions (electrophilic sites) prone to nucleophilic attack. nih.gov This provides a visual guide to the reactive sites of a molecule like 2-Allyl-5-chlorophenol. nih.gov

Computational chemistry is instrumental in elucidating complex reaction mechanisms by mapping the entire potential energy surface of a reaction. This involves identifying reactants, products, intermediates, and, crucially, the transition states (TS) that connect them. mdpi.com A transition state is the highest energy point along the reaction coordinate, and its structure and energy determine the activation barrier and, consequently, the reaction rate. acs.org

For chlorophenols, a significant area of study has been their role as precursors in the formation of hazardous compounds like polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs) in thermal processes. acs.org Theoretical studies have detailed the mechanisms of these reactions, starting from the formation of a chlorophenoxy radical (CPR). acs.orgacs.org The reaction of a chlorophenol with a hydroxyl radical (•OH) is a key pathway to forming this CPR intermediate. acs.org

Computational methods, such as DFT, are used to locate the geometry of the transition state for each elementary step in the proposed mechanism. mdpi.com Once a TS is located, its identity is confirmed by vibrational frequency analysis, where a valid transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. acs.org Further calculations, such as Intrinsic Reaction Coordinate (IRC) analysis, can be performed to ensure that the identified transition state correctly connects the desired reactants and products. digitellinc.com

To obtain accurate reaction rates, kinetic parameters are calculated using theories like Canonical Variational Transition-State Theory (CVT) combined with corrections for quantum tunneling effects, such as the Small Curvature Tunneling (SCT) method. mdpi.comacs.orgacs.org These calculations provide rate constants over a wide range of temperatures, which are essential for kinetic modeling of complex systems like combustion. mdpi.com

Table 2: Typical Reaction Pathways of Chlorophenols Investigated Computationally

| Reaction Type | Description | Key Intermediates | Computational Method |

| Radical Formation | H-abstraction from the hydroxyl group by radicals like •OH to form a chlorophenoxy radical. acs.org | Chlorophenoxy Radical (CPR) | DFT, MPWB1K |

| Dimerization/Condensation | Reaction between two chlorophenoxy radicals or a radical and a neutral chlorophenol. acs.org | Dihydroxybiphenyls | DFT |

| Ring Closure | Intramolecular cyclization to form dibenzofuran (B1670420) or dioxin structures. acs.org | Pre-dioxin/furan structures | CVT/SCT for kinetics |

| Decomposition | Thermal breakdown of the chlorophenol molecule itself. digitellinc.com | Various radical species | IRC Analysis |

This table summarizes common reaction pathways for chlorophenols that have been extensively studied using computational methods to identify intermediates, transition states, and reaction kinetics.

Modeling of Environmental and Biological Interactions

Computational models are essential for predicting how molecules like this compound behave in the environment and in biological systems. These models can simulate degradation processes and predict properties that are key to understanding a compound's fate and transport.

The environmental degradation of chlorophenols is a critical area of research, and theoretical modeling provides deep insights into the mechanisms of these processes. Computational studies have explored various degradation pathways, including photocatalytic oxidation and catalytic activation by transition metals. up.ac.zanih.gov

For instance, DFT calculations have been used to investigate the degradation of chlorobenzene (B131634) to p-chlorophenol catalyzed by iron and manganese oxides. longdom.org These studies model the entire reaction pathway, including the activation of C-H bonds and the formation of metal-carbon bonds, to understand how the catalyst facilitates the transformation. longdom.org Similarly, the reactions of 2-chlorophenol (B165306) on silica (B1680970) surfaces, a major component of fly ash, have been theoretically studied to understand its role in the formation of toxic byproducts in incinerators. acs.org

Photocatalytic degradation, often using titanium dioxide (TiO₂) as a catalyst, is another important environmental process. up.ac.za Computational modeling can simulate the adsorption of the chlorophenol molecule onto the TiO₂ surface, identifying the most favorable binding configurations. uoa.gr This initial adsorption step is crucial for the subsequent oxidative degradation initiated by photogenerated hydroxyl radicals. uoa.gr Kinetic models are often developed to describe the degradation process, with parameters that can be informed by both experimental data and theoretical calculations. up.ac.zanih.govmdpi.com These models can predict the concentration of the parent compound and its degradation intermediates over time. nih.gov

Computational methods are increasingly used to predict spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts, with high accuracy. d-nb.infonih.gov This is particularly useful for identifying unknown compounds or for confirming the structure of newly synthesized molecules. The prediction of ¹H and ¹³C NMR spectra for chlorophenols and related compounds can be achieved using DFT. nih.gov

The standard approach involves a two-step process. First, the molecule's 3D geometry is optimized using DFT. Second, the NMR shielding tensors are calculated for that optimized structure, typically using the Gauge-Including Atomic Orbital (GIAO) method. nih.gov The calculated shielding values are then converted to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

The accuracy of these predictions is highly dependent on the level of theory, the basis set used, and the consideration of environmental factors. d-nb.info For molecules with conformational flexibility, it is often necessary to calculate the properties for all low-energy conformers and then compute a Boltzmann-weighted average of the chemical shifts. d-nb.info Furthermore, implicit solvent models can be incorporated into the DFT calculations to account for the effect of the solvent on the molecular geometry and electronic structure, which in turn influences the predicted chemical shifts. nih.gov The correlation between computationally predicted and experimentally measured chemical shifts is often excellent, making it a powerful tool for structural elucidation. mdpi.comresearchgate.net

Table 3: Hypothetical Comparison of Experimental vs. Computationally Predicted ¹H NMR Chemical Shifts

| Proton | Experimental δ (ppm) | Predicted δ (ppm) (DFT/GIAO) | Deviation (ppm) |

| OH | 5.5 - 6.5 | 6.1 | +/- 0.4 |

| H (ortho to OH) | 6.8 - 7.2 | 7.0 | +/- 0.2 |

| H (meta to OH) | 7.1 - 7.4 | 7.3 | +/- 0.2 |

| Allyl CH₂ | 3.3 - 3.5 | 3.4 | +/- 0.1 |

| Allyl CH | 5.9 - 6.1 | 6.0 | +/- 0.1 |

| Allyl CH₂ (vinyl) | 5.0 - 5.2 | 5.1 | +/- 0.1 |

This table illustrates the typical accuracy that can be achieved when predicting ¹H NMR chemical shifts using modern computational methods. The predicted values are generated through DFT calculations and are compared to a plausible experimental range. The small deviations highlight the predictive power of these theoretical techniques. nih.govmdpi.com

Environmental Fate, Degradation, and Remediation Studies of 2 Allyl 5 Chlorophenol

Environmental Transport and Distribution Mechanisms in Aquatic and Terrestrial Systems

The environmental journey of 2-Allyl-5-chlorophenol, like other chlorophenols, is dictated by a combination of its chemical properties and the characteristics of the surrounding environment. Once released, chlorophenols are subject to various physical, chemical, and biological transformations that govern their movement and persistence. cdc.gov Key processes influencing their fate and transport include sorption, volatilization, degradation, and leaching. cdc.gov

In aquatic and terrestrial systems, the transport and distribution of chlorophenols are significantly influenced by several factors:

pH: The pH of water, soil, and sediment is a critical factor. cdc.gov Chlorophenols can exist in either a protonated (phenolic) or an ionized (phenolate) form, and the degree of ionization increases with rising pH. cdc.gov Under acidic conditions, they are more likely to volatilize and adsorb to soil surfaces. cdc.gov Conversely, in neutral to alkaline environments, their mobility in soils increases while volatilization from water and moist soil decreases. cdc.gov

Sorption: Chlorophenols have a tendency to adsorb to organic matter and clay particles in soil and sediment. cdc.gov This sorption process can limit their mobility in the environment.

Volatility: The tendency of a chlorophenol to vaporize and enter the atmosphere is another transport mechanism. cdc.govdcceew.gov.au This property can lead to its distribution over wide areas through atmospheric transport. dcceew.gov.au

Water Solubility: The extent to which a chlorophenol dissolves in water affects its movement within aquatic systems and its potential to leach from soil into groundwater. cdc.gov Generally, as the number of chlorine atoms on the phenol (B47542) ring increases, water solubility decreases. cdc.gov

Leaching: The downward movement of chlorophenols through the soil profile with percolating water is known as leaching. This process can lead to the contamination of groundwater resources. cdc.govepa.gov

The primary nonpoint source of chlorophenol pollution is often the application of pesticides derived from them and the chlorination of wastewater containing phenol. cdc.gov Industrial waste discharges and leaching from landfills are major point sources of contamination. cdc.gov In the environment, chlorophenols are considered moderately persistent. cdc.gov

Biodegradation Pathways and Microbial Metabolism of Chlorophenols

The breakdown of chlorophenols in the environment is largely mediated by microorganisms. slideshare.net The specific pathways and efficiency of biodegradation are dependent on the environmental conditions (aerobic vs. anaerobic) and the number and position of chlorine atoms on the phenolic ring. researchgate.netnih.gov

Aerobic Degradation Processes and Enzymatic Ring Fission

Under aerobic conditions, the microbial degradation of monochlorophenols and dichlorophenols typically begins with the hydroxylation of the aromatic ring to form chlorocatechols. researchgate.net This initial step is carried out by oxygenase enzymes. oregonstate.edu Following this, the chlorinated catechol intermediate undergoes enzymatic ring fission, a process where the aromatic ring is broken open. researchgate.netoregonstate.edu Dechlorination, the removal of chlorine atoms, generally occurs after the ring has been cleaved. researchgate.net

The degradation of 4-chlorophenol (B41353) (4-CP) by various bacteria often proceeds through a chlorocatechol (CC) pathway. d-nb.info In this pathway, 4-CP is first converted to 4-chlorocatechol (B124253) (4-CC). d-nb.info The 4-CC then undergoes either a modified ortho-ring cleavage or a meta-ring cleavage. d-nb.info For instance, in the modified ortho-cleavage pathway, an enzyme called catechol-1,2-dioxygenase cleaves the ring to form 3-chloromuconate. d-nb.info Subsequently, a chloromuconate cycloisomerase facilitates the removal of the chloride ion, converting it to cis-dienelactone. d-nb.info

Several bacterial strains have been identified that can degrade various chlorophenols. For example, a strain of Pseudomonas pickettii has been shown to completely degrade 2-chlorophenol (B165306), 3-chlorophenol (B135607), and 4-chlorophenol when they are the sole source of carbon. nih.gov The ability of this bacterium to also metabolize chlorocatechols suggests that it utilizes a chlorocatechol pathway for degradation. nih.gov

The presence of other easily degradable carbon sources, known as supplemental substrates, can influence the biodegradation rate of toxic compounds like 2-chlorophenol. tandfonline.com Depending on the specific substrate and microbial population, the degradation of the target contaminant can be enhanced, inhibited, or unaffected. tandfonline.com

Potential for Fungal Metabolism via Methylation

Fungi, particularly white-rot fungi, play a significant role in the degradation of chlorophenols. capes.gov.br These fungi produce extracellular enzymes, such as laccases and peroxidases, that initiate the oxidation of chlorophenols. capes.gov.br This initial step often leads to the formation of para-quinones and the release of a chlorine atom. capes.gov.br

One of the key metabolic pathways employed by some fungi is methylation. epa.gov In this process, a methyl group is added to the hydroxyl group of the chlorophenol, forming a chloroanisole. epa.gov This transformation is considered a detoxification mechanism for the fungi. epa.gov For example, 2,4,6-trichlorophenol, 2,3,4,6-tetrachlorophenol, and pentachlorophenol (B1679276) are readily methylated by fungi found in poultry litter, leading to the formation of musty-smelling anisoles. epa.gov

While the fungal degradation of 2-chlorophenol and 2,4-dichlorophenol (B122985) is not as well-documented, it is believed that fungal metabolism through methylation can occur if the appropriate fungal species are present. epa.gov Bacterial O-methylation of halogen-substituted phenols has also been observed in both gram-positive (e.g., Rhodococcus) and gram-negative (e.g., Acinetobacter) bacteria. nih.govasm.org This process can be a significant alternative to biodegradation for phenols with electron-attracting substituents. nih.govasm.org

Advanced Oxidation Processes (AOPs) for Degradation

Advanced Oxidation Processes (AOPs) are a group of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). researchgate.net These highly reactive radicals can mineralize complex organic molecules into simpler, less harmful substances like carbon dioxide and water. researchgate.net AOPs are particularly effective for treating wastewaters containing toxic and non-easily biodegradable compounds like chlorophenols. researchgate.net

Plasma-Based Degradation Technologies for Chlorophenol Removal

Non-thermal plasma (NTP) technology is an emerging AOP that has shown great promise for the degradation of persistent organic pollutants in wastewater. frontiersin.orgnih.gov NTP is generated by applying electric discharges to a gas at or near atmospheric pressure and room temperature, creating a partially ionized gas containing a variety of reactive species. frontiersin.orgroxia.com

When non-thermal plasma is brought into contact with water, it generates a range of highly reactive species in-situ, including hydroxyl radicals (•OH), ozone (O₃), and hydrogen peroxide (H₂O₂), which can effectively degrade complex organic pollutants. nih.govresearchgate.net This technology eliminates the need for transporting, storing, and handling hazardous chemicals often used in other AOPs. roxia.com

Dielectric Barrier Discharge (DBD) is a common method for generating non-thermal plasma for water treatment. clearwell.se In a DBD reactor, plasma is formed in a gap between two electrodes, at least one of which is covered by a dielectric material. aob.rs Studies have demonstrated the effective degradation of various chlorophenols, including 2-chlorophenol, 4-chlorophenol, and 2,6-dichlorophenol, using DBD plasma reactors. researchgate.netaob.rs The degradation efficiency is influenced by factors such as the initial pH of the solution and the applied voltage. researchgate.net For instance, one study found that the degradation of 2-chlorophenol in a DBD reactor was higher at pH 10 (79.41%) compared to pH 4 (70.96%). researchgate.net Another study on the degradation of 4-chlorophenol using a DBD system achieved 95% removal within 5 minutes of treatment. nih.gov

Table 1: Research Findings on Plasma-Based Degradation of Chlorophenols

| Chlorophenol | Plasma Technology | Key Findings | Reference |

|---|---|---|---|

| 2-chlorophenol, 4-chlorophenol, 2,6-dichlorophenol | Coaxial Dielectric Barrier Discharge (DBD) | After 24 hours, removal rates were 99.95% for 2-CP, 96.0% for 4-CP, and 85.0% for 2,6-DCP in bidistilled water. | aob.rs |

| 2-chlorophenol | Dielectric Barrier Discharge (DBD) | Degradation of 70.96% at pH 4 and 79.41% at pH 10 was achieved. | researchgate.net |

| 4-chlorophenol | Dielectric Barrier Discharge (DBD) | 95% removal was achieved in 5 minutes with a peak voltage of 10 kV. | nih.gov |

| 4-chlorophenol | Non-thermal atmospheric-pressure plasma | Treatment converted 4-CP to less toxic derivatives, enhancing subsequent biodegradation by Pseudomonas putida. | nih.gov |

Coordination Chemistry and Catalytic Applications Beyond Traditional Synthesis

2-Allyl-5-chlorophenol as a Potential Ligand Precursor for Metal Complexes

In principle, this compound possesses functional groups that make it a candidate as a ligand precursor. The hydroxyl (-OH) group can be deprotonated to form a phenoxide, which is a common coordinating group for metal ions. The allyl group (-CH₂CH=CH₂) offers a π-system that can also bind to transition metals, typically in a η¹ (monohapto) or η³ (trihapto) fashion. wikipedia.orgilpi.com The presence of both a phenoxide and an allyl group could allow it to act as a bidentate ligand.

However, a search of chemical databases and scientific literature did not yield any specific examples of this compound being used to synthesize ligands for metal complexes. Research in this area often focuses on related but distinct molecules, such as other substituted aminophenols or Schiff bases derived from different phenolic compounds. derpharmachemica.comsemanticscholar.org

Synthesis and Characterization of Transition Metal Complexes with Allyl and Chlorophenol Ligands

The synthesis of transition metal complexes generally involves the reaction of a metal salt with a ligand in a suitable solvent. nih.govbhu.ac.in For a hypothetical complex derived from this compound, one might expect the deprotonated phenol (B47542) to form a bond with the metal center, and potentially, the allyl group to coordinate as well. lkouniv.ac.in

Characterization of such complexes would typically involve a suite of analytical techniques:

Infrared (IR) Spectroscopy: To confirm the coordination of the phenoxide group.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would show shifts in the signals of the allyl and phenyl protons and carbons upon coordination to a metal. ilpi.com

UV-Visible Spectroscopy: To study the electronic transitions within the complex.

Mass Spectrometry: To determine the molecular weight and fragmentation pattern of the complex. nih.gov

X-ray Crystallography: To determine the precise three-dimensional structure and bonding within the complex.

While these are standard methods for characterizing transition metal complexes uomustansiriyah.edu.iq, no published data applying these techniques to complexes of this compound could be located. General information on the synthesis and characterization of transition metal allyl complexes is available, but lacks specific data for this particular ligand. wikipedia.orgscribd.com

Exploration of Catalytic Activities of this compound Derived Complexes

Transition metal complexes are widely explored for their catalytic properties in a vast array of chemical reactions. orientjchem.org The electronic and steric properties of the ligands surrounding the metal center are crucial in determining the catalyst's activity and selectivity. nih.gov A complex of this compound would have a specific electronic profile influenced by the electron-withdrawing chloro group and the π-system of the allyl group.

These features could theoretically make such complexes candidates for catalytic processes like oxidation, hydrogenation, or carbon-carbon coupling reactions. google.com However, there is no scientific literature reporting the investigation of the catalytic activity of any metal complex derived from this compound.

Applications in Heterogeneous and Homogeneous Catalysis

Catalysis can be broadly divided into two categories: homogeneous, where the catalyst is in the same phase as the reactants, and heterogeneous, where it is in a different phase. researchgate.netwiley.com Soluble transition metal complexes are often used in homogeneous catalysis, offering high selectivity under mild conditions. wiley.com These complexes can also be anchored to solid supports to create heterogeneous catalysts, which combine the selectivity of molecular catalysts with the ease of separation and recyclability of solid catalysts.

While there is extensive research on the applications of various transition metal complexes in both homogeneous and heterogeneous catalysis chemistryworld.com, no studies were found that specifically utilize complexes of this compound for these purposes.

Conclusion and Future Research Directions in 2 Allyl 5 Chlorophenol Chemistry

Current Gaps in Knowledge and Unexplored Research Avenues

Despite its well-defined structure, significant gaps persist in the comprehensive characterization of 2-Allyl-5-chlorophenol. These unexplored areas represent low-hanging fruit for fundamental research that could provide a robust foundation for future applications.

A primary gap is the lack of extensive physicochemical data beyond standard melting and boiling points. A systematic investigation into its pKa, redox potential, and detailed solubility profiles in various organic and aqueous solvent systems is required. Furthermore, its solid-state chemistry, including potential polymorphism and crystal packing structure, has not been thoroughly investigated. Understanding these properties is crucial for predicting its behavior in different environments and for developing formulation strategies.

The metabolic fate of this compound in biological systems is another critical unknown. Research is needed to identify the metabolic pathways, including Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) reactions. Key questions involve the enzymatic transformation of the allyl side chain (e.g., via epoxidation or ω-oxidation) and potential dehalogenation of the aromatic ring, which would dictate its biological persistence and toxicological profile.

Finally, a comparative study against its structural isomers, such as 2-allyl-4-chlorophenol (B86584) or 4-allyl-3-chlorophenol, is absent from the literature. Such an analysis would provide invaluable structure-property relationship insights, clarifying how the relative positions of the functional groups influence reactivity, acidity, and biological activity.

Table 1: Summary of Key Knowledge Gaps and Proposed Research

| Research Gap | Key Questions to Address | Proposed Experimental Approach |

|---|---|---|

| Physicochemical Profile | What is the precise pKa? What are its crystal polymorphs? How does it partition between immiscible solvents (Log P)? | Potentiometric titration; Single-crystal X-ray diffraction; UV-Vis spectrophotometry; Shake-flask method for Log P determination. |

| Metabolic Fate | What are the primary metabolites in vitro and in vivo? Which cytochrome P450 isozymes are involved? | Incubation with liver microsomes followed by LC-MS/MS analysis; In vivo studies in model organisms; Recombinant enzyme assays. |

| Isomeric Comparison | How do electronic, steric, and reactivity profiles differ from its isomers? | Parallel synthesis of isomers followed by comparative analysis of pKa, spectroscopic data (NMR, IR), and reactivity in benchmark reactions (e.g., etherification). |

| Solid-State Behavior | Does the compound exhibit polymorphism? What are the intermolecular interactions (e.g., hydrogen bonding)? | Differential Scanning Calorimetry (DSC); Powder X-ray Diffraction (PXRD); Hot-stage microscopy. |

Potential for Novel Synthetic Methodologies and Derivatization

The future of this compound chemistry lies in the development of more efficient, sustainable synthetic routes and the strategic exploration of its derivatization potential.

Current syntheses often rely on the classical Claisen rearrangement of 3-chlorophenyl allyl ether, which can require high temperatures. Future research should focus on catalysis to improve this transformation, exploring Lewis acid or transition-metal-catalyzed variants that proceed under milder conditions. Furthermore, modern synthetic methods like C-H activation could provide a more atom-economical route, directly allylating 3-chlorophenol (B135607) at the C2 position, thereby avoiding the ether formation and rearrangement steps entirely.

The true synthetic value of this compound is as a versatile building block. Each functional group offers a distinct handle for modification:

Phenolic Hydroxyl: This group can be readily converted into ethers and esters to modulate solubility and biological activity. It can also serve as a directing group for further electrophilic aromatic substitution or as a ligand anchor point.

Allyl Group: The terminal double bond is a gateway to a vast array of transformations. It can undergo oxidation (epoxidation, dihydroxylation), reduction, or participate in powerful carbon-carbon bond-forming reactions like olefin metathesis (to form dimers or polymers) and Heck coupling.

Aryl Chloride: While less reactive than a bromide or iodide, the chlorine atom can participate in advanced cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) under optimized catalytic conditions, enabling the construction of complex biaryl or arylamine structures.

Table 2: Potential Derivatization Strategies for this compound

| Functional Group Target | Reaction Type | Potential Product Class | Anticipated Property Modification |

|---|---|---|---|

| Phenolic -OH | Williamson Ether Synthesis | Aryl Ethers | Increased lipophilicity; Masking of phenolic acidity. |

| Phenolic -OH | Esterification | Phenyl Esters | Prodrug potential; Altered hydrolytic stability. |

| Allyl C=C | Epoxidation (e.g., with m-CPBA) | Oxiranes / Epoxides | Introduction of a reactive electrophilic site for further functionalization. |

| Allyl C=C | Olefin Metathesis (e.g., with Grubbs' catalyst) | Dimeric or Polymeric Structures | Creation of macromolecules; Access to novel materials. |

| Aryl-Cl | Suzuki Coupling | Biaryl Compounds | Extension of the molecular framework; Tuning of electronic properties. |

| Aromatic Ring | Nitration / Sulfonation | Nitro/Sulfo-derivatives | Modulation of electronic properties and acidity; Synthetic handles. |

Advancements in Computational Modeling for Predictive Understanding

Computational chemistry offers a powerful, predictive lens through which to explore the properties and reactivity of this compound before committing to resource-intensive lab work. Future research should leverage a multi-scale modeling approach.

Density Functional Theory (DFT) can be employed to calculate fundamental electronic properties with high accuracy. This includes mapping the electrostatic potential surface to identify sites susceptible to nucleophilic or electrophilic attack, calculating the bond dissociation enthalpy (BDE) of the O-H bond to predict antioxidant potential, and modeling transition states to understand the mechanisms and energy barriers of its reactions, such as the Claisen rearrangement or electrophilic substitution.

Molecular Dynamics (MD) simulations can provide insight into the dynamic behavior of the molecule. Simulating this compound in aqueous solution or at a lipid bilayer interface can predict its environmental partitioning and membrane permeability. MD can also be used to study its conformational preferences, particularly the orientation of the allyl group, which is crucial for its interaction with enzyme active sites or polymer chain packing.

Quantitative Structure-Activity Relationship (QSAR) studies will become vital once a library of derivatives is synthesized. By correlating calculated molecular descriptors (e.g., Log P, dipole moment, HOMO/LUMO energies) of various derivatives with experimentally determined biological activity, predictive QSAR models can be built to guide the design of new analogues with enhanced potency or desired properties.

Table 3: Application of Computational Methods to this compound Research

| Computational Method | Specific Application | Predicted Outcome / Insight |

|---|---|---|

| Density Functional Theory (DFT) | Calculate O-H Bond Dissociation Enthalpy (BDE). | Quantitative prediction of antioxidant capacity relative to other phenols. |

| DFT | Model transition states for derivatization reactions. | Understanding of reaction mechanisms and prediction of regioselectivity. |

| Molecular Dynamics (MD) | Simulate the molecule at a water-octanol interface. | Prediction of the partition coefficient (Log P) and membrane interaction behavior. |

| MD | Simulate a small oligomer derived from the allyl group. | Insight into chain flexibility, conformation, and potential for self-assembly. |

| Docking & QSAR | Dock a library of derivatives into a target enzyme active site. | Identification of key binding interactions and generation of a predictive model for designing more potent inhibitors. |

Expanding Mechanistic Biological and Environmental Studies

Building on the foundational gaps identified in section 9.1, a concerted effort is needed to elucidate the mechanisms underpinning the biological and environmental interactions of this compound.

In the biological realm, research should move beyond simple screening assays to detailed mechanistic investigations. If antioxidant activity is confirmed, studies must differentiate between Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET) pathways, using both experimental (e.g., kinetic studies) and computational (e.g., BDE calculations) methods. If the compound shows antimicrobial or cytotoxic effects, subsequent studies should aim to identify the specific molecular target. Does it disrupt cell membranes, inhibit essential enzymes like DNA gyrase, or induce oxidative stress leading to apoptosis? Techniques such as cellular thermal shift assays (CETSA), transcriptomics, and proteomics can help pinpoint its intracellular targets and affected pathways.

From an environmental perspective, the focus should be on its fate and transport. Biodegradation studies using microbial consortia from relevant environments (e.g., soil, activated sludge) are essential. These studies should not only measure the rate of disappearance of the parent compound but also identify the degradation products via techniques like GC-MS or LC-MS to map the full degradation pathway. The role of the chlorine atom in its environmental persistence is a key question. Additionally, abiotic degradation processes, particularly photolysis under simulated solar radiation, should be quantified to build a complete environmental fate model.

Table 4: Proposed Mechanistic Studies for this compound

| Area of Study | Key Mechanistic Question | Suggested Experimental Model / Technique |

|---|---|---|

| Antioxidant Activity | Does it act via Hydrogen Atom Transfer (HAT) or Single Electron Transfer (SET)? | Competition kinetics assays; Cyclic Voltammetry; DFT calculations of BDE and ionization potential. |

| Antimicrobial Action | What is the specific molecular target in bacteria? | Cell membrane integrity assays (e.g., propidium (B1200493) iodide staining); Enzyme inhibition assays; Proteomic analysis of treated cells. |

| Environmental Fate | What is the primary aerobic biodegradation pathway? | OECD 301 guideline tests with activated sludge; Identification of metabolites using high-resolution mass spectrometry. |

| Ecotoxicology | Does it bioaccumulate in aquatic organisms? | Bioaccumulation studies in model organisms like Daphnia magna or zebrafish, following OECD guidelines. |

Emerging Applications in Materials Science and Green Chemistry

The unique trifunctional nature of this compound makes it a highly promising candidate for advanced applications in materials science and as a platform molecule in green chemistry.

The presence of the polymerizable allyl group is its most significant feature for materials science. It can act as a monomer in addition polymerization or, more powerfully, in ring-opening metathesis polymerization (ROMP) or acyclic diene metathesis (ADMET) polymerization. This would yield polymers with pendant chlorophenol units along the backbone. Such materials could possess inherent flame-retardant properties (due to the chlorine), antioxidant capabilities (to protect the polymer matrix from degradation), and antimicrobial surfaces. The phenolic hydroxyl also offers a site for post-polymerization modification, allowing the tuning of polymer properties after its formation. Furthermore, it could be incorporated as a reactive comonomer into existing polymer systems, such as unsaturated polyesters or epoxy resins, to enhance their thermal stability and chemical resistance.

In the context of green chemistry, future research should explore the synthesis of this compound from renewable feedstocks. Lignin, a major component of biomass, is rich in phenolic structures. Developing biocatalytic or chemocatalytic pathways to convert lignin-derived phenols into this target molecule would position it as a sustainable platform chemical. Additionally, the principles of green chemistry should be applied to its derivatization, emphasizing the use of greener solvents (e.g., water, supercritical CO2), catalytic over stoichiometric reagents, and processes that maximize atom economy. Its potential use as a ligand in catalysis, where the phenol (B47542) and allyl groups could form a bidentate chelate with a metal center, is another unexplored but exciting possibility.

Table 5: Potential Applications in Materials and Green Chemistry

| Application Area | Key Functional Group Utilized | Potential Material / Product | Desired Property / Advantage |

|---|---|---|---|

| Polymer Science | Allyl Group | Poly(this compound) via metathesis | Inherent flame retardancy, antioxidant and antimicrobial properties. |

| Resin Technology | Phenolic -OH and Allyl Group | Comonomer in epoxy or phenolic resins | Enhanced thermal stability, chemical resistance, and cross-link density. |

| Functional Coatings | All three groups | Cross-linker for surface coatings | Covalent bonding to surfaces, creating durable, functional films. |

| Green Chemistry | Entire Molecule | Platform chemical from lignin | Transition from petrochemical to renewable, bio-based feedstocks. |

| Catalysis | Phenolic -OH and Allyl Group | Bidentate ligand for transition metals | Creation of novel catalysts for organic synthesis. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.